molecular formula C18H16FN3O3 B10934485 [3-(2-Fluorophenyl)-6-methyl[1,2]oxazolo[5,4-b]pyridin-4-yl](morpholin-4-yl)methanone

[3-(2-Fluorophenyl)-6-methyl[1,2]oxazolo[5,4-b]pyridin-4-yl](morpholin-4-yl)methanone

Cat. No.: B10934485
M. Wt: 341.3 g/mol
InChI Key: FBTRXBIBHYAJEB-UHFFFAOYSA-N
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Description

3-(2-Fluorophenyl)-6-methyl[1,2]oxazolo[5,4-b]pyridin-4-ylmethanone is a heterocyclic compound that has garnered interest in various scientific fields due to its unique structural properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Fluorophenyl)-6-methyl[1,2]oxazolo[5,4-b]pyridin-4-ylmethanone typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with 2-fluorobenzaldehyde and 2-amino-3-methylpyridine, the intermediate is formed through a condensation reaction. This intermediate then undergoes cyclization with morpholine and a suitable oxidizing agent to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques like chromatography and crystallization are common in industrial settings to achieve the desired quality of the compound .

Chemical Reactions Analysis

Types of Reactions: 3-(2-Fluorophenyl)-6-methyl[1,2]oxazolo[5,4-b]pyridin-4-ylmethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

3-(2-Fluorophenyl)-6-methyl[1,2]oxazolo[5,4-b]pyridin-4-ylmethanone has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-(2-Fluorophenyl)-6-methyl[1,2]oxazolo[5,4-b]pyridin-4-ylmethanone exerts its effects involves interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain kinases involved in cell signaling pathways, leading to altered cellular responses .

Comparison with Similar Compounds

Similar Compounds:

Uniqueness:

Properties

Molecular Formula

C18H16FN3O3

Molecular Weight

341.3 g/mol

IUPAC Name

[3-(2-fluorophenyl)-6-methyl-[1,2]oxazolo[5,4-b]pyridin-4-yl]-morpholin-4-ylmethanone

InChI

InChI=1S/C18H16FN3O3/c1-11-10-13(18(23)22-6-8-24-9-7-22)15-16(21-25-17(15)20-11)12-4-2-3-5-14(12)19/h2-5,10H,6-9H2,1H3

InChI Key

FBTRXBIBHYAJEB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=NOC2=N1)C3=CC=CC=C3F)C(=O)N4CCOCC4

Origin of Product

United States

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